molecular formula C14H17Cl2N B12007539 N-(2-Chloroethyl)-N-methyl-1-naphthalenemethylamine hydrochloride

N-(2-Chloroethyl)-N-methyl-1-naphthalenemethylamine hydrochloride

Cat. No.: B12007539
M. Wt: 270.2 g/mol
InChI Key: TVZDFQOEIHMXRR-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-N-methyl-N-(1-naphthylmethyl)amine hydrochloride is a chemical compound with the molecular formula C16H19Cl2N It is known for its unique structure, which includes a naphthylmethyl group, a chloroethyl group, and a methyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-N-methyl-N-(1-naphthylmethyl)amine hydrochloride typically involves the reaction of N-methyl-N-(1-naphthylmethyl)amine with 2-chloroethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-N-methyl-N-(1-naphthylmethyl)amine hydrochloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amines or thiols.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

N-(2-chloroethyl)-N-methyl-N-(1-naphthylmethyl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-N-methyl-N-(1-naphthylmethyl)amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The naphthylmethyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloroethyl)-N-(1-naphthylmethyl)-2-propen-1-amine hydrochloride
  • N-(2-chloroethyl)-2-methyl-N-(1-naphthylmethyl)-1-propanamine hydrochloride

Uniqueness

N-(2-chloroethyl)-N-methyl-N-(1-naphthylmethyl)amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in research and industry.

Properties

Molecular Formula

C14H17Cl2N

Molecular Weight

270.2 g/mol

IUPAC Name

2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride

InChI

InChI=1S/C14H16ClN.ClH/c1-16(10-9-15)11-13-7-4-6-12-5-2-3-8-14(12)13;/h2-8H,9-11H2,1H3;1H

InChI Key

TVZDFQOEIHMXRR-UHFFFAOYSA-N

Canonical SMILES

CN(CCCl)CC1=CC=CC2=CC=CC=C21.Cl

Origin of Product

United States

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